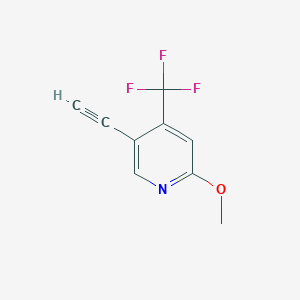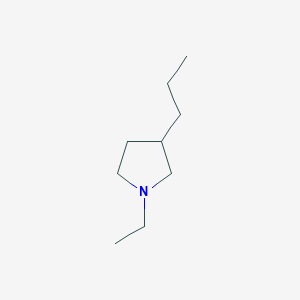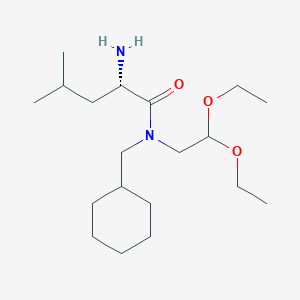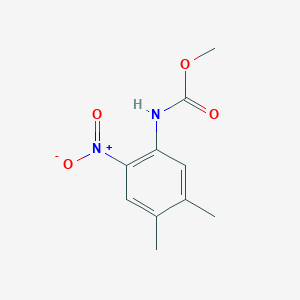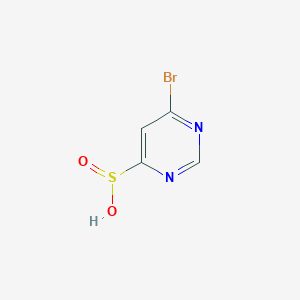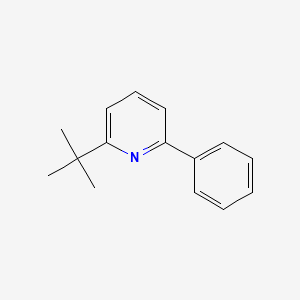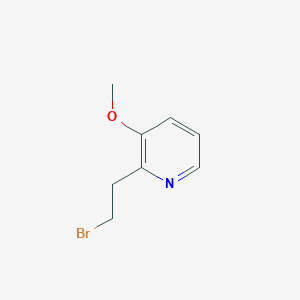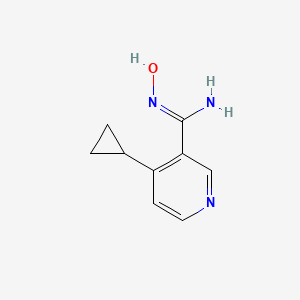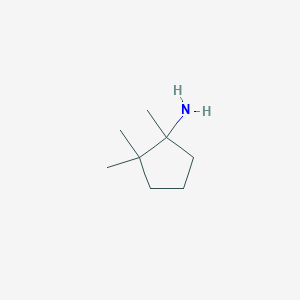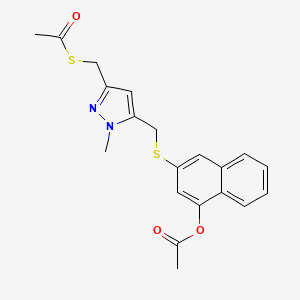
3-(((3-((Acetylthio)methyl)-1-methyl-1H-pyrazol-5-yl)methyl)thio)naphthalen-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((3-((Acetylthio)methyl)-1-methyl-1H-pyrazol-5-yl)methyl)thio)naphthalen-1-ylacetate is a complex organic compound featuring a naphthalene ring, a pyrazole ring, and an acetylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-((Acetylthio)methyl)-1-methyl-1H-pyrazol-5-yl)methyl)thio)naphthalen-1-ylacetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the acetylthio group and the naphthalene moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((3-((Acetylthio)methyl)-1-methyl-1H-pyrazol-5-yl)methyl)thio)naphthalen-1-ylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
3-(((3-((Acetylthio)methyl)-1-methyl-1H-pyrazol-5-yl)methyl)thio)naphthalen-1-ylacetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: It has potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(((3-((Acetylthio)methyl)-1-methyl-1H-pyrazol-5-yl)methyl)thio)naphthalen-1-ylacetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetylthio group can participate in covalent bonding with target proteins, while the pyrazole and naphthalene rings can engage in non-covalent interactions such as hydrogen bonding and π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrazole ring and exhibit various biological activities.
Pyrrole derivatives: These compounds are known for their diverse biological activities and are structurally similar due to the presence of a nitrogen-containing ring.
Piperazine derivatives: These compounds are widely used in medicinal chemistry and share structural similarities with the pyrazole ring.
Uniqueness
What sets 3-(((3-((Acetylthio)methyl)-1-methyl-1H-pyrazol-5-yl)methyl)thio)naphthalen-1-ylacetate apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both sulfur and nitrogen atoms in the structure provides opportunities for diverse chemical reactivity and biological interactions.
Propriétés
Formule moléculaire |
C20H20N2O3S2 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
[3-[[5-(acetylsulfanylmethyl)-2-methylpyrazol-3-yl]methylsulfanyl]naphthalen-1-yl] acetate |
InChI |
InChI=1S/C20H20N2O3S2/c1-13(23)25-20-10-18(8-15-6-4-5-7-19(15)20)27-12-17-9-16(21-22(17)3)11-26-14(2)24/h4-10H,11-12H2,1-3H3 |
Clé InChI |
AVNRSVJFHWIZOR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=CC2=CC=CC=C21)SCC3=CC(=NN3C)CSC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
